REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[O:5][C:4](=[O:11])[C:3]=1C(=O)C(C)C>OS(O)(=O)=O>[OH:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:9])[CH3:10])[O:5][C:4](=[O:11])[CH:3]=1
|
Name
|
4-hydroxy-3-isobutyryl-6-isopropyl-pyran-2-one
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Quantity
|
10.26 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(OC(=C1)C(C)C)=O)C(C(C)C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dark reaction mixture
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The resulting solution is extracted thrice with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts are dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material is purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
Gradient elution with 3:2 hexanes-EtOAc, 1:1 EtOAc-hexanes, 2:1 EtOAc-hexanes, and 3:1 EtOAc-hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(OC(=C1)C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |